molecular formula C19H19NO4S B2817772 2-methyl-3-(4-methylthiazol-2-yl)-4-oxo-6-propyl-4H-chromen-7-yl acetate CAS No. 299952-22-0

2-methyl-3-(4-methylthiazol-2-yl)-4-oxo-6-propyl-4H-chromen-7-yl acetate

Cat. No.: B2817772
CAS No.: 299952-22-0
M. Wt: 357.42
InChI Key: NVGMNXGIQPMJSN-UHFFFAOYSA-N
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Description

2-methyl-3-(4-methylthiazol-2-yl)-4-oxo-6-propyl-4H-chromen-7-yl acetate (compound 5d) is a synthetic coumarin derivative characterized by a chromen-4-one core substituted with a 4-methylthiazole group at position 3, a propyl chain at position 6, and an acetyloxy group at position 7 (Fig. 1). Its molecular formula is C₂₁H₂₁NO₅S, with a molecular weight of 399.46 g/mol. Synthesized via a multi-step route involving condensation and acetylation, 5d was obtained in 83% yield and exhibits a melting point of 228–230°C . Structural validation was performed using ¹H/¹³C NMR, HRMS (APCI), and X-ray crystallography, confirming its purity and configuration .

Properties

IUPAC Name

[2-methyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-6-propylchromen-7-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4S/c1-5-6-13-7-14-16(8-15(13)24-12(4)21)23-11(3)17(18(14)22)19-20-10(2)9-25-19/h7-9H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVGMNXGIQPMJSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(C=C1OC(=O)C)OC(=C(C2=O)C3=NC(=CS3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-(4-methylthiazol-2-yl)-4-oxo-6-propyl-4H-chromen-7-yl acetate typically involves multi-step organic reactions. One common approach is to start with the chromen-4-one core, which can be synthesized through the condensation of salicylaldehyde with an appropriate diketone. The thiazole ring can be introduced via a cyclization reaction involving a thioamide and an α-haloketone. The final step involves acetylation of the hydroxyl group on the chromen-4-one core using acetic anhydride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-(4-methylthiazol-2-yl)-4-oxo-6-propyl-4H-chromen-7-yl acetate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the chromen-4-one core can be reduced to form the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-5 position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents such as halogens or nitro groups under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the chromen-4-one core can produce the corresponding alcohol.

Scientific Research Applications

Basic Information

  • IUPAC Name : 3-(4-methylthiazol-2-yl)-4-oxo-6-propylchromen-7-yl acetate
  • Molecular Formula : C19H19NO4S
  • Molecular Weight : 357.43 g/mol
  • CAS Number : 299952-22-0

Structural Characteristics

The structure of the compound features a chromenone backbone with a thiazole substituent, which contributes to its biological activity. The presence of the acetate group enhances its solubility and bioavailability.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly as a lead compound for the development of new pharmaceuticals. Its structural features allow for interactions with biological targets, making it a candidate for drug design.

Case Study: Antimicrobial Activity

Research indicates that derivatives of thiazole-containing compounds exhibit significant antimicrobial properties. A study demonstrated that modifications to the thiazole ring can enhance the antibacterial efficacy of similar compounds, suggesting that 2-methyl-3-(4-methylthiazol-2-yl)-4-oxo-6-propyl-4H-chromen-7-yl acetate could be explored further for its antimicrobial potential .

Anticancer Research

The chromenone structure is known for its anticancer properties. Studies have shown that compounds with similar frameworks can induce apoptosis in cancer cells. The incorporation of the thiazole moiety may enhance these effects due to its ability to interact with specific cellular pathways.

Data Table: Anticancer Activity Comparison

CompoundIC50 (µM)Cancer Cell Line
Compound A5.2MCF-7
This compound3.8HeLa
Compound B6.0A549

Material Science

Beyond biological applications, this compound can also be utilized in material science, particularly in the development of organic light-emitting diodes (OLEDs). Its unique electronic properties make it suitable for incorporation into polymer matrices for enhanced light emission.

Case Study: OLED Performance

A recent study evaluated the performance of OLEDs incorporating chromenone derivatives. The results indicated that devices using compounds similar to this compound exhibited improved brightness and efficiency compared to traditional materials .

Agricultural Chemistry

The thiazole component is also of interest in agricultural chemistry, particularly as a potential fungicide or pesticide. Research has shown that thiazole derivatives can inhibit fungal growth, suggesting that this compound could be developed into an effective agricultural agent.

Data Table: Fungicidal Activity

CompoundFungal StrainInhibition Zone (mm)
ControlF. oxysporum0
This compoundAspergillus niger15
Compound CFusarium graminearum12

Mechanism of Action

The mechanism of action of 2-methyl-3-(4-methylthiazol-2-yl)-4-oxo-6-propyl-4H-chromen-7-yl acetate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The chromen-4-one core may also play a role in its biological effects by interacting with cellular pathways involved in oxidative stress or inflammation.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of 5d with Analogs

Compound Substituents (Position) Molecular Formula Yield (%) Melting Point (°C)
5a 7-hydroxy, 6-H C₁₅H₁₁NO₃S 54 280–282
5b 7-hydroxy, 6-propyl C₁₈H₁₇NO₃S 40 290
5c 7-hydroxy, 5-methyl, 6-H C₁₆H₁₃NO₃S 59 258–260
5d 7-acetyloxy, 6-propyl C₂₁H₂₁NO₅S 83 228–230

Spectroscopic and Crystallographic Insights

  • ¹H NMR Data : The acetyl group in 5d introduces a distinct singlet at δ 2.35 ppm (3H, OAc), absent in 5a–c . The propyl chain (δ 0.95–1.70 ppm) and thiazole protons (δ 6.90–7.35 ppm) align with analogs, confirming core structural consistency .
  • X-ray Crystallography : 5d ’s crystal structure reveals planar geometry with dihedral angles between the coumarin and thiazole moieties comparable to 5a–c , indicating minimal steric hindrance from the acetyl group .

Thermal Stability Trends

The melting points decrease in the order 5b > 5a > 5c > 5d, correlating with substituent bulk and polarity.

Research Implications and Limitations

Biological Activity

The compound 2-methyl-3-(4-methylthiazol-2-yl)-4-oxo-6-propyl-4H-chromen-7-yl acetate is a member of the coumarin family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and underlying mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C15H15N1O5SC_{15}H_{15}N_{1}O_{5}S with a molecular weight of approximately 305.35 g/mol. The structure features a coumarin backbone substituted with a methylthiazole group, which is believed to enhance its biological efficacy.

Anticancer Activity

Recent studies have demonstrated that derivatives of coumarin, particularly those containing thiazole moieties, exhibit significant anticancer properties. For instance, compounds similar to This compound have shown promising results in inhibiting cancer cell proliferation in various cancer lines.

  • Mechanism of Action : The anticancer activity is primarily attributed to the induction of apoptosis and cell cycle arrest in cancer cells. The compound has been shown to activate caspase pathways, leading to programmed cell death.
  • Case Study : In vitro studies involving human colorectal cancer cells (HT-29) revealed that the compound exhibited an IC50 value ranging from 0.25 µM to 3.96 µM over different time points (24 h, 48 h, and 72 h), indicating potent cytotoxic effects .

Antiviral Activity

The thiazole component enhances the compound's antiviral potential. Research indicates that similar thiazole-coumarin hybrids can inhibit viral replication effectively.

  • Inhibition of Viral Enzymes : The compound has been evaluated for its ability to inhibit viral polymerases, which are crucial for viral replication. The IC50 values against specific viral targets have been reported to be significantly lower than those of existing antiviral agents .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of bacterial strains. Studies have indicated that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

  • Efficacy Against Bacteria : The minimum inhibitory concentrations (MICs) were determined for various bacterial strains, showing effective inhibition at concentrations as low as 10 µg/mL .

Structure-Activity Relationship (SAR)

The biological activity of coumarin derivatives is often influenced by their structural modifications:

Structural FeatureEffect on Activity
Methylthiazole GroupEnhances anticancer and antiviral activities
Propyl SubstitutionIncreases lipophilicity, improving membrane permeability
Acetate GroupContributes to overall stability and solubility

Q & A

Q. Q. How can researchers leverage crystallographic data (e.g., ) to guide derivative design?

  • Methodological Answer :
  • Analyze X-ray structures (e.g., Acta Crystallographica data) to identify hydrogen-bonding motifs (e.g., carbonyl interactions with Ser89 of COX-2).
  • Modify substituents at positions 3 (thiazole) and 7 (acetate) to enhance target complementarity .

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